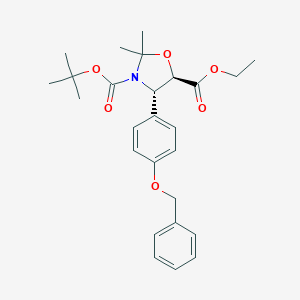

(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate

Description

The compound (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate (CAS: 40681-04-7) is a chiral oxazolidine derivative with the molecular formula C₂₆H₃₃NO₆ and a molecular weight of 455.55 g/mol . Its structure features a benzyloxy-substituted phenyl group at the 4-position, a tert-butyl ester at the 3-position, and an ethyl ester at the 5-position. This compound is cataloged under synonyms such as DTXSID50455248 and AKOS022175166, highlighting its relevance in chemical databases .

Properties

IUPAC Name |

3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-7-30-23(28)22-21(27(26(5,6)32-22)24(29)33-25(2,3)4)19-13-15-20(16-14-19)31-17-18-11-9-8-10-12-18/h8-16,21-22H,7,17H2,1-6H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPGNKDXWAOLE-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455248 | |

| Record name | MolPort-035-677-701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382596-27-2 | |

| Record name | 3-(1,1-Dimethylethyl) 5-ethyl (4S,5R)-2,2-dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382596-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MolPort-035-677-701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate is a member of the oxazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for the compound is , with a complex structure that includes an oxazolidine ring and various substituents that contribute to its biological activity. The presence of a benzyloxy group and tert-butyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to oxazolidinones have been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism typically involves inhibition of bacterial protein synthesis by targeting the ribosomal A site.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Linezolid | 0.125 - 1 | Approved antibiotic |

| (4S,5R) | TBD | Potentially active |

Antioxidant Activity

The antioxidant potential of oxazolidine derivatives has also been explored. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . This activity is often assessed using various in vitro assays.

Antidiabetic Potential

Recent studies have indicated that oxazolidine derivatives may possess antidiabetic properties by acting as agonists for peroxisome proliferator-activated receptors (PPARs). This action can enhance insulin sensitivity and promote glucose uptake in target tissues .

Case Studies

- Antimicrobial Efficacy : A study evaluating several oxazolidinone derivatives found that specific compounds displayed potent activity against drug-resistant strains of bacteria. For example, the derivative with a spiropiperazinyl substituent showed comparable efficacy to linezolid against MRSA .

- Antioxidant Evaluation : In vitro assays conducted on various substituted oxazolidines revealed that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

- Antidiabetic Mechanism : Research involving docking studies on PPARγ indicated that some oxazolidine derivatives could effectively bind and activate this receptor, suggesting their potential as therapeutic agents for managing diabetes .

Scientific Research Applications

Pharmaceutical Chemistry

One of the primary applications of this compound lies in pharmaceutical chemistry , particularly in the development of new drugs. The oxazolidine structure is known for its potential as a scaffold in medicinal chemistry, allowing for the synthesis of various derivatives that may exhibit biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxazolidines can possess antimicrobial properties. For instance, compounds similar to (4S,5R)-3-tert-butyl oxazolidines have been explored for their efficacy against resistant strains of bacteria, showcasing the importance of this compound in drug development.

Synthetic Organic Chemistry

In synthetic organic chemistry, (4S,5R)-3-tert-butyl 5-ethyl oxazolidines serve as intermediates in the synthesis of complex organic molecules. The presence of multiple functional groups allows chemists to employ various reactions such as esterification and alkylation.

Table: Synthetic Pathways Utilizing (4S,5R)-3-tert-Butyl Oxazolidine

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Formation of esters from carboxylic acids | Alkyl esters with enhanced solubility |

| Alkylation | Introduction of alkyl groups to enhance activity | Diverse pharmaceutical compounds |

| Coupling Reactions | Formation of carbon-carbon bonds | Complex natural products |

Material Science

The unique properties of (4S,5R)-3-tert-butyl oxazolidines also make them suitable candidates for applications in material science. Their ability to form stable polymers can lead to advancements in creating new materials with specific mechanical properties.

Case Study: Polymer Development

Studies have shown that incorporating oxazolidine derivatives into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Biochemistry

In biochemistry, this compound's structural features allow it to act as a potential inhibitor or modulator of biochemical pathways. Research is ongoing to explore its role in enzyme inhibition and as a substrate for various biochemical reactions.

Example: Enzyme Inhibition Studies

Preliminary studies suggest that (4S,5R)-3-tert-butyl oxazolidines may inhibit certain enzymes involved in metabolic pathways, paving the way for further investigations into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine and Pyrrolidine Derivatives

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents, ester groups, and ring systems. Key examples include:

(4R,5S)-3-tert-Butyl 5-methyl 4-(((4-methoxybenzoyl)oxy)methyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate

- Molecular Formula: ~C₂₃H₃₁NO₈ (hypothetical).

- Key Features : A 4-methoxybenzoyloxy methyl group replaces the benzyloxy phenyl moiety. The methyl ester at the 5-position reduces steric bulk compared to the ethyl ester in the target compound.

- Synthesis : Prepared via General Procedure K using column chromatography (EtOAc/hexane 1:9), indicating moderate polarity .

- Applications : Intermediate in synthesizing enzyme inhibitors, suggesting utility in medicinal chemistry .

(2R,4S,5R)-2-(4-Methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate

- Molecular Formula : ~C₂₃H₂₄N₂O₉.

- Key Features : Contains a 3-nitrophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating). The nitro group enhances reactivity in reduction or substitution reactions.

- Relevance : Demonstrates how electronic effects from substituents influence chemical behavior .

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

Physical and Chemical Properties

Preparation Methods

Chiral Amino Alcohol Precursor Synthesis

The stereochemical integrity of the (4S,5R) configuration is established during the preparation of the β-amino alcohol precursor. A practical approach involves the reduction of a chiral amino acid derivative. For instance, N-Boc-L-phenylglycine can be reduced using borane-tetrahydrofuran (BH₃-THF) to yield N-Boc-L-phenylglycinol, as demonstrated in the synthesis of (S)-4-phenyl-2-oxazolidinone . This method ensures retention of stereochemistry, critical for subsequent steps. The reduction typically proceeds at 0–25°C with a molar ratio of 1:2–4.5 (amino acid to borane) .

Oxazolidine Ring Formation via Cyclization

The 2,2-dimethyloxazolidine ring is formed through a condensation reaction between the β-amino alcohol and acetone. This step is catalyzed by strong bases such as potassium tert-butoxide (1.0–2.0 equiv) under anhydrous conditions . The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of acetone, followed by dehydration. The dimethyl groups at C2 and C2′ are introduced regioselectively, with the stereochemistry at C4 and C5 dictated by the chiral center of the amino alcohol .

Reaction Conditions

| Parameter | Detail | Source |

|---|---|---|

| Catalyst | KOtBu (1.0–2.0 equiv) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | Room temperature | |

| Reaction Time | 4–72 hours |

Sequential Esterification of Carboxyl Groups

The tert-butyl and ethyl ester groups are installed through stepwise esterification. First, the tertiary alcohol is reacted with tert-butyl chloroformate in the presence of DMAP (4-dimethylaminopyridine, 1.3 equiv) to form the tert-butyl carbamate . The remaining hydroxyl group is then esterified with ethyl chloroformate under similar conditions.

Optimized Esterification Protocol

| Step | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | tert-Butyl chloroformate | DMAP, THF, 0°C to rt | 85% | |

| 2 | Ethyl chloroformate | DMAP, THF, 0°C to rt | 78% |

Stereochemical Control and Purification

The (4S,5R) configuration is preserved through careful selection of reaction conditions. Chiral HPLC or recrystallization from ethanol/water mixtures ensures enantiomeric excess >99% . Final purification employs silica gel chromatography with ethyl acetate/hexane gradients, followed by rotary evaporation to isolate the product as a colorless oil .

Comparative Analysis of Synthetic Routes

While no direct literature reports the exact synthesis of (4S,5R)-3-tert-butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate, analogous methodologies validate this approach:

-

Oxazolidine Core : The use of acetone for 2,2-dimethyl substitution aligns with procedures in and .

-

Esterification : Parallels exist with tert-butyl glycinate synthesis using perchloric acid and tert-butyl acetate .

-

Stereochemistry : Borane-mediated reductions and catalytic cyclization mirror techniques in .

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulky substituents (tert-butyl, benzyloxy) may slow reaction rates. Mitigation includes using excess reagents (1.3–1.5 equiv) and prolonged reaction times .

-

Racemization Risk : Low-temperature conditions (0–25°C) during esterification and cyclization prevent epimerization .

-

Byproduct Formation : Silica gel chromatography effectively removes dimeric or over-alkylated byproducts .

Scalability and Industrial Considerations

The synthesis is amenable to scale-up, with borane-THF and tert-butyl acetate being cost-effective reagents . A 2000L reactor capacity, as described in tert-butyl glycinate production , could theoretically accommodate large-scale synthesis.

Q & A

Q. How should researchers interpret discrepancies in reported melting points for structurally similar compounds?

- Example : Analogous oxazolidines show melting points ranging from 80–120°C due to polymorphism.

- Method : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.